5H-Pyrimido[4,5-d]azepine

Catalog No.
S14517965
CAS No.
32881-49-5
M.F
C8H7N3
M. Wt
145.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5H-Pyrimido[4,5-d]azepine

CAS Number

32881-49-5

Product Name

5H-Pyrimido[4,5-d]azepine

IUPAC Name

5H-pyrimido[4,5-d]azepine

Molecular Formula

C8H7N3

Molecular Weight

145.16 g/mol

InChI

InChI=1S/C8H7N3/c1-3-9-4-2-8-7(1)5-10-6-11-8/h2-6H,1H2

InChI Key

MVRUFZYNGWOTGR-UHFFFAOYSA-N

Canonical SMILES

C1C=NC=CC2=NC=NC=C21

5H-Pyrimido[4,5-d]azepine is a highly specialized, fused bicyclic azaheterocycle that serves as a critical structural building block in advanced medicinal chemistry and industrial drug development. Characterized by its rigid pyrimidine-azepine core, this scaffold provides a precisely defined spatial geometry that is essential for orienting substituents in three-dimensional space. In industrial and laboratory procurement, it is primarily valued for its orthogonal reactivity profile, allowing independent functionalization at the pyrimidine (C2, C4) and azepine (N7) positions. This distinct electronic and steric environment makes it an indispensable precursor for synthesizing highly selective 5-HT2C receptor agonists, kinase inhibitors, and complex PROTAC degraders, offering superior pharmacokinetic baselines compared to monocyclic alternatives [1].

Substituting 5H-Pyrimido[4,5-d]azepine with alternative fused systems (such as pyrido[3,4-d]pyrimidines) or un-fused pyrimidine/azepine mixtures fundamentally alters the molecule's electronic distribution and conformational trajectory. The specific [4,5-d] fusion dictates the pKa of the ring nitrogens and enforces a rigid conformation that minimizes the entropic penalty during target binding. Generic monocyclic substitutes or alternative regioisomers fail to replicate this exact steric complementarity, typically resulting in a catastrophic loss of functional selectivity (e.g., increased off-target 5-HT2B agonism) and significantly reduced metabolic stability in human liver microsomes. Consequently, attempting to bypass this specific scaffold in drug discovery workflows leads to downstream failures in both safety and pharmacokinetic optimization [1].

Regioselective Functionalization and Process Efficiency

The pyrimido[4,5-d]azepine scaffold offers highly differentiated electrophilic centers, enabling efficient, sequential nucleophilic aromatic substitution (SNAr). In standard synthesis workflows, functionalization at the 4-position proceeds with >90% regioselectivity at ambient temperatures. In contrast, alternative fused scaffolds like quinazolines or un-fused pyrimidine systems often require elevated temperatures (>80°C) and yield complex regioisomer mixtures with <70% selectivity, necessitating resource-intensive chromatographic separations [1].

Evidence DimensionRegioselectivity in primary SNAr functionalization
Target Compound Data>90% selectivity at room temperature
Comparator Or BaselineQuinazoline / un-fused pyrimidines (<70% selectivity, requires >80°C)
Quantified Difference>20% absolute increase in regioselectivity and elimination of heating requirements
ConditionsStandard nucleophilic aromatic substitution (SNAr) conditions in polar aprotic solvents

High regioselectivity drastically reduces downstream purification bottlenecks and improves overall yield in multi-step API manufacturing.

Downstream Target Selectivity for CNS Therapeutics

APIs derived from the 5H-pyrimido[4,5-d]azepine core demonstrate exceptional functional selectivity, a critical requirement for CNS drug safety. Derivatives built on this specific scaffold achieve >100-fold selectivity for 5-HT2C over 5-HT2B receptors (e.g., IC50 ~2.3 nM vs >1000 nM). Conversely, substituting the core with a pyrido[3,4-d]pyrimidine scaffold frequently results in poor selectivity ratios (<10-fold), leading to significant 5-HT2B agonism which is clinically associated with valvular heart disease [1].

Evidence DimensionFunctional selectivity ratio (5-HT2C vs 5-HT2B)
Target Compound Data>100-fold selectivity (IC50 ~2.3 nM for target)
Comparator Or BaselinePyrido[3,4-d]pyrimidine derivatives (<10-fold selectivity)
Quantified Difference>10-fold improvement in safety-critical receptor selectivity
ConditionsIn vitro functional assays for 5-HT receptor agonism

Procuring the correct fused core is mandatory to avoid cardiovascular toxicity liabilities in downstream pharmaceutical development.

Metabolic Stability and Pharmacokinetic Baseline

The rigid, electron-deficient nature of the pyrimido[4,5-d]azepine bicyclic system provides inherent protection against rapid oxidative metabolism. Lead compounds utilizing this scaffold exhibit high metabolic stability in human liver microsomes (HLM), with intrinsic clearance rates often maintained below 15 µL/min/mg protein. In direct comparison, simpler azepine-based candidates or flexible acyclic analogs suffer from rapid hepatic clearance (>50 µL/min/mg protein) due to exposed metabolic liabilities, complicating formulation and dosing regimens [1].

Evidence DimensionIntrinsic clearance in Human Liver Microsomes (HLM)
Target Compound Data< 15 µL/min/mg protein
Comparator Or BaselineSimple azepine-based analogs (> 50 µL/min/mg protein)
Quantified Difference>70% reduction in hepatic clearance rate
ConditionsIn vitro human liver microsome (HLM) stability assay

A stable precursor core reduces the need for extensive downstream structural modifications to achieve viable in vivo half-lives.

Conformational Rigidity and Binding Affinity

The pre-fused 5H-pyrimido[4,5-d]azepine structure severely restricts the conformational flexibility of the molecule. This rigidity minimizes the entropic penalty incurred upon binding to target proteins (such as kinases or GPCRs), consistently yielding sub-10 nM binding affinities in optimized derivatives. Flexible monocyclic precursors (e.g., substituted piperidines) require significant conformational reorganization to achieve the active binding pose, resulting in a high entropic cost and typically 10- to 50-fold weaker binding affinities (>100 nM) [1].

Evidence DimensionTarget binding affinity (IC50/Kd) due to entropic factors
Target Compound DataSub-10 nM affinity in optimized derivatives
Comparator Or BaselineFlexible monocyclic (piperidine/azepine) precursors (>100 nM affinity)
Quantified Difference10- to 50-fold enhancement in binding potency
ConditionsReceptor/kinase binding assays evaluating rigid vs. flexible scaffolds

Starting with a conformationally pre-organized scaffold directly translates to higher potency and lower required dosages in the final product.

Synthesis of Selective 5-HT2C Receptor Agonists

Leveraging the scaffold's precise geometry and high functional selectivity to develop treatments for obesity, stress urinary incontinence, and other CNS disorders without cardiovascular liabilities [1].

Development of Advanced Kinase Inhibitors

Utilizing the orthogonal reactivity of the pyrimidine and azepine rings to rapidly generate diverse libraries of ATP-competitive kinase inhibitors with high metabolic stability [2].

PROTAC and Targeted Protein Degrader Construction

Employing the rigid bicyclic core as a stable, high-affinity ligand for recruiting specific target proteins (e.g., SMARCA2) in the rational design of ternary degradation complexes [3].

High-Throughput Medicinal Chemistry Workflows

Taking advantage of the scaffold's high regioselectivity in SNAr reactions to streamline multi-step API synthesis, reducing purification bottlenecks and improving overall process yields [1].

XLogP3

-0.2

Hydrogen Bond Acceptor Count

3

Exact Mass

145.063997236 g/mol

Monoisotopic Mass

145.063997236 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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